
Azido-PEG6-CH2CO2-t-Bu
Overview
Description
Azido-PEG6-CH2CO2-t-Bu is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases the reagent’s solubility in aqueous media .
Synthesis Analysis
The azide group can react with alkyne, BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of this compound is C18H35N3O8 . It has a molecular weight of 421.5 g/mol .Chemical Reactions Analysis
The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
This compound has a molecular weight of 421.5 g/mol . . It is stored at -20°C .Scientific Research Applications
Cell Adhesion and Migration
- van Dongen et al. (2013) demonstrated the use of azido-[polylysine-g-PEG] in creating substrates for dynamic cell adhesion. This facilitates cell migration, tissue motility assays, patterned coculturing, and triggered cell shape change.
Conjugation Chemistry and Drug Delivery
- Semple et al. (2016) discussed the increasing applications of azido-functionalized poly(ethylene glycol) (PEG) in conjugation chemistry and targeted drug delivery. Their study emphasized the significance of quantifying azide incorporation into PEG polymers for effective use.
Synthesis of Azido-Terminated PEG Derivatives
- Hiki and Kataoka (2007) synthesized new azido-terminated heterobifunctional PEG derivatives. These derivatives are essential for conjugating various ligands through "click chemistry."
- Hu et al. (2013) developed azido-carrying biodegradable polymers using microwave-assisted click chemistry. This innovation has potential uses in drug delivery.
Site-Specific PEGylation of Proteins
- Deiters et al. (2004) reported a methodology for site-specific PEGylation of proteins incorporating para-azidophenylalanine, which is beneficial for therapeutic applications.
Magnetic Materials and Magnetochemistry
- Zeng et al. (2009) explored the use of azido in constructing magnetic molecule materials. Their review provides insights into the magnetochemistry of azido complexes.
Water Dynamics in Crowded Environments
- Verma et al. (2016) studied water structure and dynamics in crowded environments using azido-derivatized crowder, relevant for understanding biological and industrial applications.
Bioconjugation and Micelle Formation
- Wang et al. (2009) demonstrated the bioconjugation of biotin to polymeric micelles using azido-containing amphiphilic copolymer and click chemistry.
Vibrational Signaling Along PEG Chains
- Lin and Rubtsov (2012) investigated azido-PEG-succinimide esters to study vibrational energy transport, with potential implications for molecular electronics and biochemistry.
Mechanism of Action
Target of Action
Azido-PEG6-C1-Boc, also known as Azido-PEG6-CH2CO2-t-Bu or Azido-PEG6-CH2CO2t-butyl ester, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of Azido-PEG6-C1-Boc are proteins that can be selectively degraded by the ubiquitin-proteasome system . This compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
Azido-PEG6-C1-Boc interacts with its targets through a process known as the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . The compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The biochemical pathway affected by Azido-PEG6-C1-Boc is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins, regulating the levels of specific protein sets, and eliminating proteins whose functions are no longer required . By interacting with this pathway, Azido-PEG6-C1-Boc can influence the degradation of target proteins .
Result of Action
The molecular and cellular effects of Azido-PEG6-C1-Boc’s action primarily involve the selective degradation of target proteins . By binding to these proteins and the E3 ubiquitin ligase, Azido-PEG6-C1-Boc facilitates the tagging of the target proteins with ubiquitin, marking them for degradation by the proteasome . This process can influence various cellular processes by controlling the levels of specific proteins .
Future Directions
Biochemical Analysis
Biochemical Properties
Azido-PEG6-C1-Boc plays a crucial role in biochemical reactions as a linker in PROTACs . It connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The nature of these interactions is based on the ubiquitin-proteasome system within cells, which is exploited by PROTACs to selectively degrade target proteins .
Cellular Effects
The cellular effects of Azido-PEG6-C1-Boc are primarily related to its role in the degradation of target proteins By facilitating the degradation of specific proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Azido-PEG6-C1-Boc involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the PROTAC. This leads to the ubiquitination and subsequent degradation of the target protein .
properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O8/c1-18(2,3)29-17(22)16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-20-21-19/h4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZLCXSEDMBOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

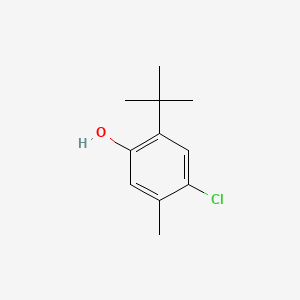
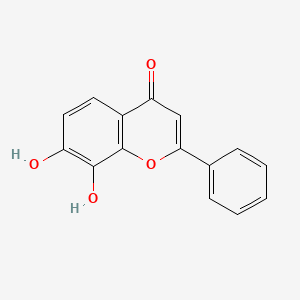


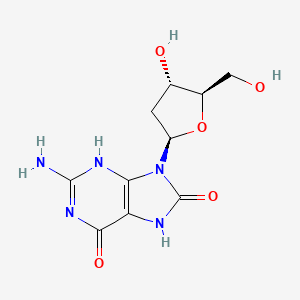
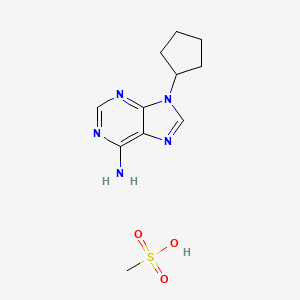
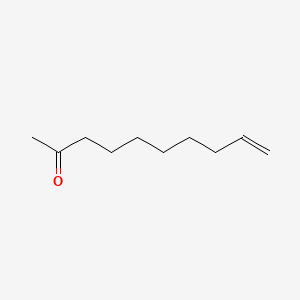
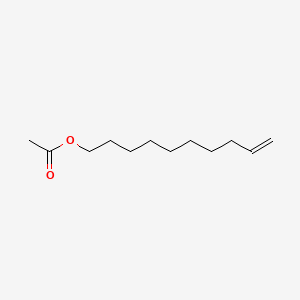
![5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-ol](/img/structure/B1666365.png)
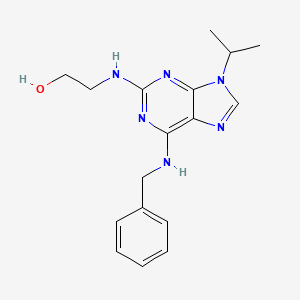
![[(2R,4S,5R)-5,6-dihydroxy-1-oxo-4-phosphonooxy-2-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]hexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B1666371.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666372.png)
![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-(3-methylphenyl)-1H-thieno[3,2-e]pyrimidine-2,4-dione](/img/structure/B1666375.png)
